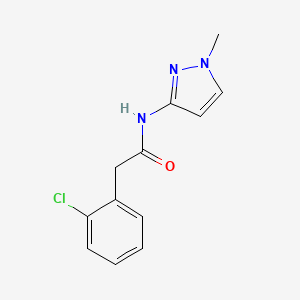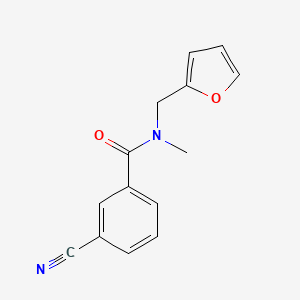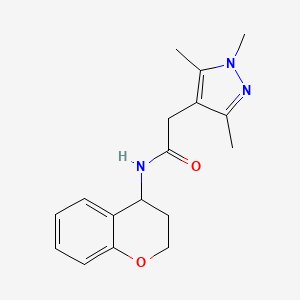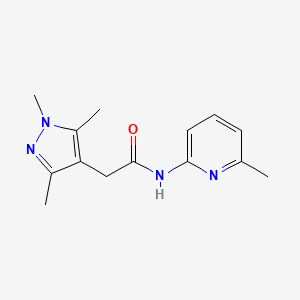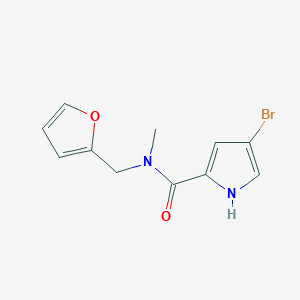
4-bromo-N-(furan-2-ylmethyl)-N-methyl-1H-pyrrole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N-(furan-2-ylmethyl)-N-methyl-1H-pyrrole-2-carboxamide, also known as BRD0705, is a small molecule compound that has gained significant attention in recent years due to its potential therapeutic applications. This compound belongs to the class of pyrrole carboxamide derivatives and has been studied extensively for its pharmacological properties.
Wirkmechanismus
The mechanism of action of 4-bromo-N-(furan-2-ylmethyl)-N-methyl-1H-pyrrole-2-carboxamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response. Additionally, it has been shown to induce apoptosis in cancer cells, which may contribute to its anti-cancer properties.
Biochemical and Physiological Effects:
4-bromo-N-(furan-2-ylmethyl)-N-methyl-1H-pyrrole-2-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of certain cytokines and chemokines that are involved in the inflammatory response. Additionally, it has been shown to induce cell death in cancer cells, which may contribute to its anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-bromo-N-(furan-2-ylmethyl)-N-methyl-1H-pyrrole-2-carboxamide in lab experiments is its high purity and specificity. Additionally, it has been shown to have low toxicity, which makes it a safe compound to use in experiments. However, one limitation of using 4-bromo-N-(furan-2-ylmethyl)-N-methyl-1H-pyrrole-2-carboxamide is its high cost, which may limit its use in certain experiments.
Zukünftige Richtungen
There are a number of future directions for the study of 4-bromo-N-(furan-2-ylmethyl)-N-methyl-1H-pyrrole-2-carboxamide. One potential direction is the further study of its anti-inflammatory properties and its potential use in the treatment of inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of 4-bromo-N-(furan-2-ylmethyl)-N-methyl-1H-pyrrole-2-carboxamide and its potential use in the treatment of cancer. Finally, the development of more cost-effective synthesis methods for 4-bromo-N-(furan-2-ylmethyl)-N-methyl-1H-pyrrole-2-carboxamide may increase its use in future experiments.
Synthesemethoden
The synthesis of 4-bromo-N-(furan-2-ylmethyl)-N-methyl-1H-pyrrole-2-carboxamide involves a multi-step process that includes the reaction of furfurylamine with ethyl 4-bromo-3-oxobutanoate to produce 4-bromo-N-(furan-2-ylmethyl)-3-oxobutanamide. This intermediate is then subjected to a series of reactions to yield the final product, 4-bromo-N-(furan-2-ylmethyl)-N-methyl-1H-pyrrole-2-carboxamide. The synthesis of 4-bromo-N-(furan-2-ylmethyl)-N-methyl-1H-pyrrole-2-carboxamide has been optimized to produce high yields and purity.
Wissenschaftliche Forschungsanwendungen
4-bromo-N-(furan-2-ylmethyl)-N-methyl-1H-pyrrole-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, 4-bromo-N-(furan-2-ylmethyl)-N-methyl-1H-pyrrole-2-carboxamide has been shown to have anti-cancer properties and has been studied for its potential use in the treatment of various types of cancer.
Eigenschaften
IUPAC Name |
4-bromo-N-(furan-2-ylmethyl)-N-methyl-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O2/c1-14(7-9-3-2-4-16-9)11(15)10-5-8(12)6-13-10/h2-6,13H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJANOZZYBBNMCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CO1)C(=O)C2=CC(=CN2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(furan-2-ylmethyl)-N-methyl-1H-pyrrole-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(5-Methylthiophen-2-yl)-2-oxoethyl]-5-nitropyridin-2-one](/img/structure/B7457353.png)
![N-(furan-2-ylmethyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxamide](/img/structure/B7457357.png)

![N-[4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]adamantane-1-carboxamide](/img/structure/B7457372.png)
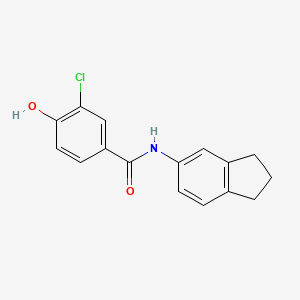

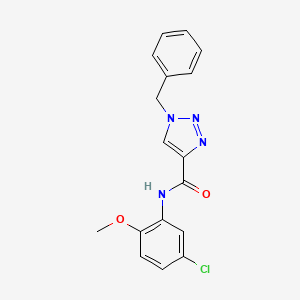
![N-[(3-fluoro-4-methoxyphenyl)methyl]-N-methyl-2-[1-(2-methylpropyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B7457396.png)

